Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride
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Overview
Description
The compound "Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride" is closely related to the tert-butyl 1,4-diazepane derivatives discussed in the provided papers. These compounds are of significant interest due to their utility in pharmaceutical chemistry, particularly as intermediates in the synthesis of various therapeutic agents. For instance, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a key intermediate in the production of the Rho–Kinase inhibitor K-115, which has potential therapeutic applications .
Synthesis Analysis
The synthesis of related compounds involves innovative approaches to form the diazepane ring. A practical method has been developed for the multikilogram production of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, utilizing intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol isomers . Additionally, a novel method for the synthesis of diazoalkanes, which are crucial for esterification reactions, has been described. This method involves the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene, allowing for efficient in situ esterification without isolating or concentrating diazo intermediates, thus enhancing safety .
Molecular Structure Analysis
The molecular structure of tert-butyl 1,4-diazepane-1-carboxylate derivatives is characterized by the presence of a seven-membered diazepane ring, which is a key structural motif in these compounds. The diazepane ring provides a scaffold that can interact with biological targets, such as the benzodiazepine receptor. For example, tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate is a selective ligand for the diazepam insensitive subtype of the benzodiazepine receptor, indicating the importance of the diazepane structure in medicinal chemistry .
Chemical Reactions Analysis
The tert-butyl 1,4-diazepane-1-carboxylate derivatives participate in various chemical reactions that are essential for their transformation into pharmacologically active molecules. For instance, the generation and reactions of lithiated tert-butyl cyclopropanecarboxylates have been studied, demonstrating their reactivity with different electrophiles to yield α-substituted esters. These esters can be further processed into carboxylic acids or reduced to cyclopropanemethanols, showcasing the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride" are not detailed in the provided papers, the properties of similar tert-butyl diazepane derivatives can be inferred. These compounds are likely to be solid at room temperature and may exhibit good stability, making them suitable for use in chemical synthesis. Their solubility in organic solvents and reactivity with various reagents are key characteristics that facilitate their use in the synthesis of more complex molecules .
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Rho–Kinase Inhibitor Intermediates
Tert-butyl 1,4-diazepane-1-carboxylate hydrochloride is a key intermediate in the practical synthesis of Rho–kinase inhibitor K-115. This synthesis involves intramolecular Fukuyama–Mitsunobu cyclization, demonstrating its utility in creating chiral diazepane structures (Gomi et al., 2012).
Formation of Saturated Fused Heterocyclic Systems
The compound can undergo intramolecular Schmidt reactions, forming saturated fused heterocyclic systems like tert-butyl 5-oxo-2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a][1,4]-diazepine-2-carboxylate. This highlights its potential in synthesizing complex diazepine structures (Moskalenko & Boev, 2014).
Catalysis in Olefin Epoxidation
Manganese(iii) complexes of tert-butyl 1,4-diazepane-1-carboxylate hydrochloride exhibit catalytic properties in olefin epoxidation. These complexes are studied for their efficiency and selectivity in the epoxidation process, indicating the compound's relevance in catalysis research (Sankaralingam & Palaniandavar, 2014).
Medical and Pharmaceutical Applications
Synthesis of Radioligands
The compound is involved in the synthesis of radioligands like [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate. These radioligands are significant in studying diazepam-insensitive benzodiazepine receptors, which has implications in neuroscience and pharmacology (He et al., 1994).
Dipeptidomimetic Synthesis
It's utilized in the synthesis of dipeptidomimetics, like the trisubstituted 1,4-Diazepin-3-one-based dipeptidomimetic. These are novel molecular scaffolds that can be used to mimic biologically relevant topologies or incorporate into bioactive peptides, showing its significance in drug design and medicinal chemistry (Weitz et al., 1997).
Targeting Matrix Metalloproteinases in Cancer Therapy
Novel diazepine substituted cinnamic acid derivatives, synthesized using tert-butyl 1,4-diazepane-1-carboxylate hydrochloride, have shown promising results in inhibiting matrix metalloproteinases, particularly in lung cancer therapy. This highlights its potential application in developing new anti-metastatic and anti-invasive agents (Rathee et al., 2018).
Safety And Hazards
The compound is classified as an irritant, with hazard statements H315, H319, and H335 . Precautionary statements include P261 and P305 + P351 + P338 . Personal protective equipment such as eyeshields, full-face respirator, gloves, and multi-purpose combination respirator cartridge are recommended .
Future Directions
properties
IUPAC Name |
tert-butyl 1,4-diazepane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-4-5-11-6-8-12;/h11H,4-8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBGTHHJAGXLKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373213 |
Source
|
Record name | 1-Boc-homopiperazine HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride | |
CAS RN |
1049743-87-4 |
Source
|
Record name | 1-Boc-homopiperazine HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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